molecular formula C18H18O3 B5550416 (E)-4-ethylphenyl 3-(4-methoxyphenyl)acrylate

(E)-4-ethylphenyl 3-(4-methoxyphenyl)acrylate

Cat. No.: B5550416
M. Wt: 282.3 g/mol
InChI Key: FQEMOVHNAPADBV-MDWZMJQESA-N
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Description

(E)-4-ethylphenyl 3-(4-methoxyphenyl)acrylate is an organic compound that belongs to the class of cinnamic acid esters This compound is characterized by the presence of an ethyl group attached to the phenyl ring and a methoxy group attached to another phenyl ring, connected through an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-ethylphenyl 3-(4-methoxyphenyl)acrylate typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 4-ethylphenol with 4-methoxycinnamic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-4-ethylphenyl 3-(4-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: 4-ethylbenzoic acid and 4-methoxybenzoic acid.

    Reduction: 4-ethylphenyl 3-(4-methoxyphenyl)propanol.

    Substitution: Halogenated or nitro-substituted derivatives of the original compound.

Scientific Research Applications

(E)-4-ethylphenyl 3-(4-methoxyphenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-ethylphenyl 3-(4-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)acrylate: Similar structure but lacks the ethyl group on the phenyl ring.

    4-methoxyphenethyl (E)-3-(o-tolyl)acrylate: Contains a methoxyphenethyl group instead of an ethylphenyl group.

Uniqueness

(E)-4-ethylphenyl 3-(4-methoxyphenyl)acrylate is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(4-ethylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-14-4-11-17(12-5-14)21-18(19)13-8-15-6-9-16(20-2)10-7-15/h4-13H,3H2,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEMOVHNAPADBV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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